(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Oxolane Ring: The oxolane ring is introduced through cyclization reactions, often involving the use of diols and appropriate catalysts.
Coupling Reactions: The protected amino acid is then coupled with other reactants to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reactants and catalysts in controlled environments.
Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to active sites.
Modulate Pathways: Influence biochemical pathways by acting as a substrate or inhibitor.
Interact with Receptors: Bind to cellular receptors and modulate signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid: Unique due to its specific structural features and protecting groups.
(3-Chloropropyl)trimethoxysilane: Similar in terms of having a protecting group but differs in its functional groups and applications.
2-Fluorophenylboronic acid: Shares some chemical reactivity but has different structural components and uses.
Uniqueness
This compound is unique due to its combination of a Boc-protected amino group and an oxolane ring, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1629680-83-6 |
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Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8?,9-/m0/s1 |
InChI Key |
YNYWZOUUORFIOY-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCOC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCOC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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